molecular formula C10H11NO B13521718 1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one

1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one

Cat. No.: B13521718
M. Wt: 161.20 g/mol
InChI Key: FUFAJCRLGJVYBG-UHFFFAOYSA-N
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Description

1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol This compound features a cyclopropyl group attached to a pyridine ring, making it a unique structure in organic chemistry

Preparation Methods

The synthesis of 1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one involves several steps. One common method includes the reaction of 2-bromopyridine with cyclopropylmethyl ketone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyridine moiety, contributing to its unique interaction profiles with biological targets. The structural formula can be represented as follows:

C12H13N(Molecular Weight 173 24 g mol)\text{C}_{12}\text{H}_{13}\text{N}\quad (\text{Molecular Weight 173 24 g mol})

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor ligand . The pyridine and cyclopropyl groups facilitate various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to specific molecular targets .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar pyridine derivatives. For instance, a series of synthesized pyridine derivatives demonstrated significant antibacterial and antifungal activities against various strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organisms
This compound0.005 - 0.025S. aureus, E. coli
Pyridine Derivative A0.004B. subtilis
Pyridine Derivative B0.006C. albicans

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in cancer pathways, particularly those related to isocitrate dehydrogenase (IDH). Research indicates that modifications to the pyridine structure can enhance selectivity and potency against mutant IDH forms associated with malignancies .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited a dose-dependent inhibition of bacterial growth, with notable activity against resistant strains.

Case Study 2: Cancer Research

A medicinal chemistry campaign focused on optimizing pyridine-based inhibitors for IDH mutants revealed that structural modifications significantly impacted their inhibitory potency. The study highlighted the importance of the cyclopropyl group in enhancing binding affinity to the target enzyme .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that variations in substituents on the pyridine ring and cyclopropyl group can lead to significant changes in biological activity. For instance, introducing electron-withdrawing groups on the pyridine moiety generally enhances antimicrobial potency .

Substituent TypeEffect on Activity
Electron-withdrawingIncreased potency
Electron-donatingDecreased potency

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(2-pyridin-2-ylcyclopropyl)ethanone

InChI

InChI=1S/C10H11NO/c1-7(12)8-6-9(8)10-4-2-3-5-11-10/h2-5,8-9H,6H2,1H3

InChI Key

FUFAJCRLGJVYBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC1C2=CC=CC=N2

Origin of Product

United States

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